3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol typically involves the reaction of epichlorohydrin with a phenol derivative. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with propane-1,2-diol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or esters.
Scientific Research Applications
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can occur under both acidic and basic conditions and are often catalyzed by enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two epoxide groups and a phenoxy linkage.
Epichlorohydrin: Contains an epoxide ring and is used as a precursor in the synthesis of glycidyl ethers.
Glycidyl ethers: A class of compounds containing an epoxide ring and an ether linkage.
Uniqueness
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is unique due to its combination of an epoxide ring, a phenoxy group, and a propane-1,2-diol moiety.
Properties
CAS No. |
94415-63-1 |
---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-[3-(oxiran-2-ylmethoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-5-9(14)6-15-10-2-1-3-11(4-10)16-7-12-8-17-12/h1-4,9,12-14H,5-8H2 |
InChI Key |
RQWYDTJNAIWDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.